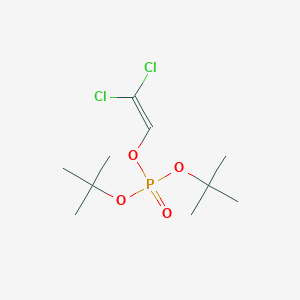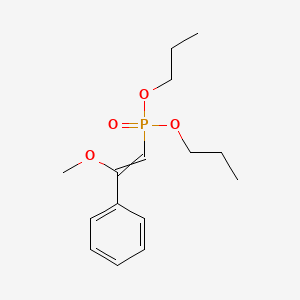![molecular formula C15H16N2O2 B14590569 N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-32-2](/img/structure/B14590569.png)
N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique furoindole structure, which contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of isatin with diethyl 3-amino-2-cyano-2-pentenedioate in ethanol in the presence of triethylamine (Et3N), resulting in the formation of the desired furoindole compound . The reaction conditions are generally mild, and the process can be carried out without the need for expensive catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis process allows for efficient production of the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as antiviral or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-2-carboxamide: Shares the indole nucleus and carboxamide moiety, known for its enzyme inhibitory properties.
Furo[2,3-b]indole derivatives: Similar furoindole structure, studied for their biological activities.
Uniqueness
N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide is unique due to its specific substitution pattern and the presence of the diethyl group, which may enhance its biological activity and specificity compared to other indole derivatives.
Propriétés
Numéro CAS |
61088-32-2 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
N,N-diethyl-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-3-17(4-2)15(18)13-9-12-14(19-13)10-7-5-6-8-11(10)16-12/h5-9,16H,3-4H2,1-2H3 |
Clé InChI |
COBHMUZFVLMGBG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC2=C(O1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


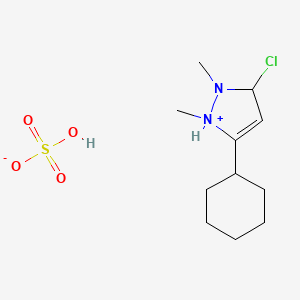
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)

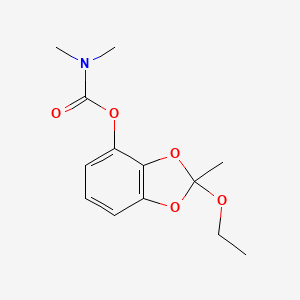
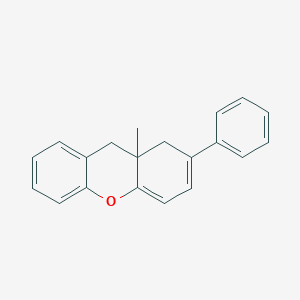
![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
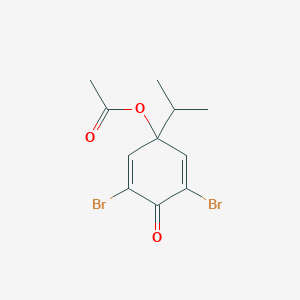
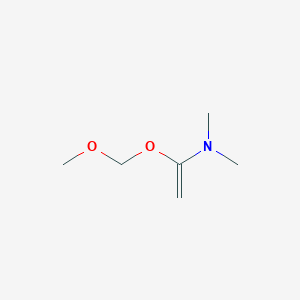

![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)

![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
